2-Methoxy-D3-ethanol
Overview
Description
2-Methoxy-D3-ethanol is a deuterated form of 2-Methoxyethanol, an organic compound with the chemical formula C3H8O2. It is a clear, colorless liquid with an ether-like odor and is primarily used as a solvent. The deuterated version, this compound, is often used in scientific research to study reaction mechanisms and metabolic pathways due to the presence of deuterium atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-D3-ethanol can be synthesized through the nucleophilic attack of deuterated methanol (CD3OH) on protonated ethylene oxide (C2H4O) followed by proton transfer. The reaction typically occurs under acidic conditions to facilitate the nucleophilic attack and subsequent proton transfer.
Industrial Production Methods
Industrial production of this compound involves the same basic principles as the laboratory synthesis but on a larger scale. The process includes the careful handling of deuterated methanol and ethylene oxide under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-D3-ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid.
Reduction: It can be reduced to form 2-methoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly used.
Major Products
Oxidation: Methoxyacetic acid.
Reduction: 2-Methoxyethanol.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-D3-ethanol is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in metabolic studies to trace the pathways of methoxyethanol in biological systems.
Medicine: Investigated for its potential therapeutic effects and toxicity studies.
Industry: Utilized in the production of varnishes, dyes, and resins, as well as an additive in airplane deicing solutions.
Mechanism of Action
The mechanism of action of 2-Methoxy-D3-ethanol involves its metabolism to methoxyacetic acid, which is the active metabolite responsible for its biological effects. The compound is metabolized by alcohol dehydrogenase to methoxyacetaldehyde, which is further oxidized to methoxyacetic acid. This metabolite can enter the Krebs cycle, where it forms methoxy citrate, affecting cellular metabolism.
Comparison with Similar Compounds
2-Methoxy-D3-ethanol is similar to other glycol ethers such as:
2-Methoxyethanol: The non-deuterated form, used for similar applications but without the benefits of deuterium labeling.
Ethylene glycol monomethyl ether: Another glycol ether with similar solvent properties.
Methyl cellosolve: Used in similar industrial applications but differs in its specific chemical structure and properties.
The uniqueness of this compound lies in its deuterium atoms, which make it particularly useful for tracing studies and understanding reaction mechanisms in scientific research.
Properties
IUPAC Name |
2-(trideuteriomethoxy)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWFRZJHXBZDAG-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.